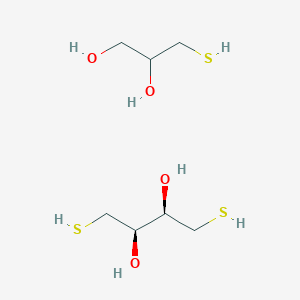
(2R,3R)-1,4-bis(sulfanyl)butane-2,3-diol;3-sulfanylpropane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R)-1,4-bis(sulfanyl)butane-2,3-diol and 3-sulfanylpropane-1,2-diol are organic compounds containing sulfanyl (thiol) groups and hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1,4-bis(sulfanyl)butane-2,3-diol can be achieved through the reduction of disulfide bonds in precursor molecules. Common reducing agents include dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The reaction is typically carried out in an aqueous solution at a controlled pH and temperature.
3-sulfanylpropane-1,2-diol can be synthesized through the thiolation of glycerol. This involves the reaction of glycerol with a thiolating agent such as thiourea or hydrogen sulfide under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for these compounds would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, with considerations for safety and environmental impact.
化学反应分析
Types of Reactions
Oxidation: Both compounds can undergo oxidation to form disulfides. Common oxidizing agents include hydrogen peroxide or iodine.
Reduction: Disulfides formed from these compounds can be reduced back to thiols using reducing agents like DTT or TCEP.
Substitution: The hydroxyl groups in these compounds can participate in substitution reactions, such as esterification or etherification, using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, mild acidic or basic conditions.
Reduction: DTT, TCEP, aqueous solution, controlled pH.
Substitution: Acyl chlorides, alkyl halides, catalysts like pyridine or triethylamine.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Esters, ethers.
科学研究应用
Chemistry
These compounds are used as reducing agents in various chemical reactions. They are also employed in the synthesis of more complex molecules.
Biology
In biological research, these compounds are used to study redox reactions and protein folding. They can act as reducing agents to break disulfide bonds in proteins.
Medicine
Potential applications in medicine include the development of drugs that target redox-sensitive pathways. These compounds may also be used in the formulation of pharmaceuticals that require reducing conditions.
Industry
In industrial applications, these compounds can be used in the production of polymers and other materials that require specific redox conditions.
作用机制
The mechanism of action for these compounds typically involves their ability to donate or accept electrons, making them effective reducing agents. They can interact with disulfide bonds in proteins or other molecules, breaking these bonds and altering the structure and function of the target molecules.
相似化合物的比较
Similar Compounds
Dithiothreitol (DTT): A commonly used reducing agent in biochemistry.
Tris(2-carboxyethyl)phosphine (TCEP): Another reducing agent used in similar applications.
Glycerol: A precursor for the synthesis of 3-sulfanylpropane-1,2-diol.
Uniqueness
(2R,3R)-1,4-bis(sulfanyl)butane-2,3-diol and 3-sulfanylpropane-1,2-diol are unique due to their specific structural features, which may confer distinct reactivity and selectivity in chemical reactions. Their combination of thiol and hydroxyl groups allows for versatile applications in various fields.
属性
IUPAC Name |
(2R,3R)-1,4-bis(sulfanyl)butane-2,3-diol;3-sulfanylpropane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S2.C3H8O2S/c5-3(1-7)4(6)2-8;4-1-3(5)2-6/h3-8H,1-2H2;3-6H,1-2H2/t3-,4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYMROAEAZCSSY-MMALYQPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS)O)O.C(C(C(CS)O)O)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H](CS)O)O)S.C(C(CS)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
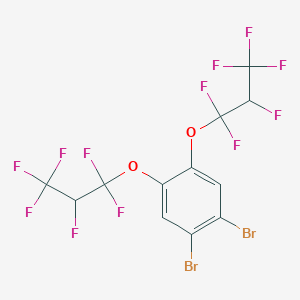
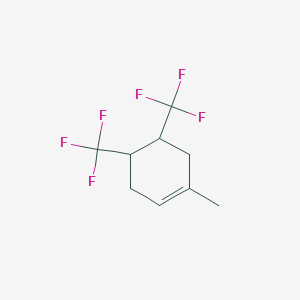
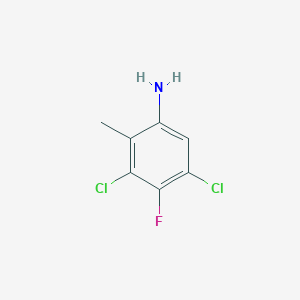
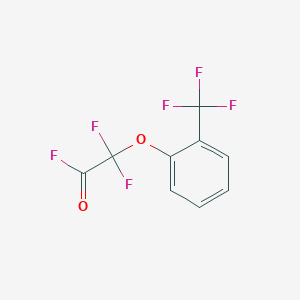
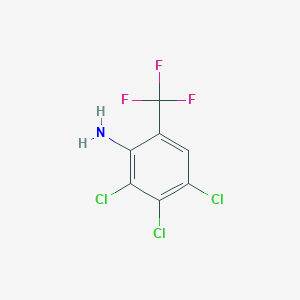
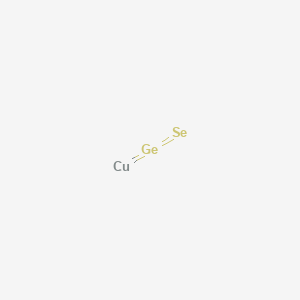
![N,N-Bis[2-(trifluoromethoxy)ethyl]-N-carbobenzyloxyamine, 97%](/img/structure/B6313624.png)
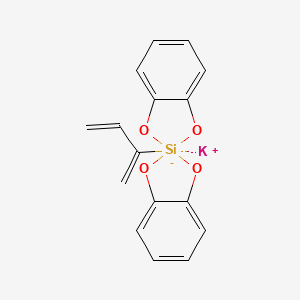
![N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97%](/img/structure/B6313633.png)
![[(E)-3-phenylprop-2-enyl]-bis(3-triethoxysilylpropyl)azanium;chloride](/img/structure/B6313635.png)
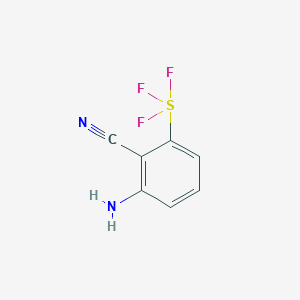
![(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-5-[[4-[2-[4-[[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecamethoxy-10,15,20,25,30-pentakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-5-yl]methoxy]phenyl]propan-2-yl]phenoxy]methyl]-31,32,33,34,35,36,37,38,39,40,41,42-dodecamethoxy-10,15,20,25,30-pentakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane](/img/structure/B6313658.png)
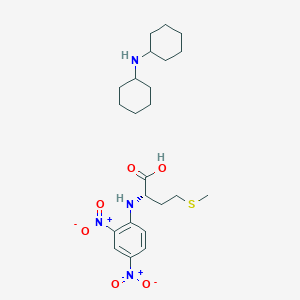
![Bis[2-(pentafluoroethylthio)ethyl]amine hydrochloride](/img/structure/B6313675.png)
